1-(3-Fluoro-3-methylazetidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-3-methylazetidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C6H9FNO It is characterized by the presence of a fluoro-substituted azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-3-methylazetidin-1-yl)ethan-1-one typically involves the reaction of 3-fluoro-3-methylazetidine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-3-methylazetidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted azetidines.
Scientific Research Applications
1-(3-Fluoro-3-methylazetidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-3-methylazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
- 2-Bromo-1-(3-fluoro-3-methylazetidin-1-yl)ethan-1-one
- 3-Fluoro-3-methylazetidine
- 1-(3-Fluoro-3-methylazetidin-1-yl)propan-1-one
Comparison: 1-(3-Fluoro-3-methylazetidin-1-yl)ethan-1-one is unique due to its ethanone moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluoro group also enhances its stability and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H10FNO |
---|---|
Molecular Weight |
131.15 g/mol |
IUPAC Name |
1-(3-fluoro-3-methylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C6H10FNO/c1-5(9)8-3-6(2,7)4-8/h3-4H2,1-2H3 |
InChI Key |
VEMMIJUHTLIGIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C1)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.